molecular formula C13H10FN3O2 B2704551 (1E)-1-N-[(4-fluorophenyl)methylidene]-3-nitrobenzene-1,4-diamine CAS No. 150812-22-9

(1E)-1-N-[(4-fluorophenyl)methylidene]-3-nitrobenzene-1,4-diamine

Cat. No.: B2704551
CAS No.: 150812-22-9
M. Wt: 259.24
InChI Key: PTMCXJVXOSWHID-LZYBPNLTSA-N
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Description

(1E)-1-N-[(4-fluorophenyl)methylidene]-3-nitrobenzene-1,4-diamine is an organic compound that features a fluorophenyl group and a nitrobenzene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-1-N-[(4-fluorophenyl)methylidene]-3-nitrobenzene-1,4-diamine typically involves the condensation of 4-fluorobenzaldehyde with 3-nitrobenzene-1,4-diamine. The reaction is carried out in an ethanol solvent under reflux conditions for about 1 hour . The product is then purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

(1E)-1-N-[(4-fluorophenyl)methylidene]-3-nitrobenzene-1,4-diamine can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Reduction: Common reagents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic aromatic substitution reactions.

Major Products

    Reduction: The major product would be (1E)-1-N-[(4-aminophenyl)methylidene]-3-nitrobenzene-1,4-diamine.

    Substitution: Depending on the nucleophile used, various substituted derivatives of the original compound can be obtained.

Scientific Research Applications

(1E)-1-N-[(4-fluorophenyl)methylidene]-3-nitrobenzene-1,4-diamine has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties such as fluorescence or conductivity.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of (1E)-1-N-[(4-fluorophenyl)methylidene]-3-nitrobenzene-1,4-diamine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the nitro and fluorophenyl groups can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    (1E)-1-N-[(4-fluorophenyl)methylidene]-3-aminobenzene-1,4-diamine: Similar structure but with an amino group instead of a nitro group.

    (1E)-1-N-[(4-chlorophenyl)methylidene]-3-nitrobenzene-1,4-diamine: Similar structure but with a chlorine atom instead of a fluorine atom.

Uniqueness

The presence of the fluorine atom in (1E)-1-N-[(4-fluorophenyl)methylidene]-3-nitrobenzene-1,4-diamine can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it unique compared to its analogs.

Properties

IUPAC Name

4-[(4-fluorophenyl)methylideneamino]-2-nitroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FN3O2/c14-10-3-1-9(2-4-10)8-16-11-5-6-12(15)13(7-11)17(18)19/h1-8H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTMCXJVXOSWHID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=NC2=CC(=C(C=C2)N)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 15.3 g (100 mmol) 2-nitro-p-phenylenediamine and 13.6 g (110 mmol) 4-fluorobenzaldehyde in 400 ml xylene is heated under reflux in the presence of 0.5 g of an acid ion exchanger (for example Nafion) for 3 hours in a water separator. Insoluble constituents are filtered out hot and the mixture is allowed to stand overnight at room temperature. An orange-yellow solid crystallizes out. This solid is suction filtered, washed with a little toluene and dried in a vacuum. 22.0 g (85% of theory) 2-amino-5-(4-fluorobenzylideneamino)-nitrobenzene is obtained as orange-yellow crystals.
Quantity
15.3 g
Type
reactant
Reaction Step One
Quantity
13.6 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
[Compound]
Name
acid
Quantity
0.5 g
Type
reactant
Reaction Step Two
[Compound]
Name
Nafion
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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